

Strategic Utilization of 3-Chloro-4-hydroxy-5-methoxybenzotrile in API Synthesis

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Compound of Interest

Compound Name: *3-Chloro-4-hydroxy-5-methoxybenzotrile*

CAS No.: 5485-88-1

Cat. No.: B1596965

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Executive Summary

In the landscape of modern medicinal chemistry, **3-Chloro-4-hydroxy-5-methoxybenzotrile** (also known as 5-Chlorovanillonitrile) has emerged as a high-value "gateway" intermediate. Unlike simple aromatics, this trisubstituted benzene ring offers a unique combination of electronic modulation and metabolic stability.

This guide provides a comprehensive technical analysis of this intermediate, focusing on its role as a safer, more stable bioisostere for nitro-catechol motifs found in COMT inhibitors (e.g., Entacapone analogs) and its utility in constructing complex kinase inhibitors. We present optimized synthesis protocols, downstream application logic, and critical quality attributes (CQAs) for researchers in early-stage drug discovery.

Module 1: Structural Logic & Chemical Profile

The efficacy of **3-Chloro-4-hydroxy-5-methoxybenzotrile** lies in its dense functionalization. Each substituent plays a strategic role in Structure-Activity Relationship (SAR) campaigns.

The "Privileged" Substitution Pattern



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Metabolic Stability vs. Toxicity

Historically, the 3,4-dihydroxy-5-nitrophenyl motif (found in Tolcapone/Entacapone) was the gold standard for COMT inhibition. However, the nitro group is often associated with hepatotoxicity (uncoupling of oxidative phosphorylation).

The 3-chloro-4-hydroxy-5-methoxy scaffold serves as a bioisostere. The chlorine atom mimics the steric bulk and electron-withdrawing properties of the nitro group but with a significantly improved safety profile.

Module 2: Optimized Synthesis Protocol

The synthesis of **3-Chloro-4-hydroxy-5-methoxybenzonitrile** is typically achieved via the electrophilic aromatic chlorination of Vanillonitrile (4-hydroxy-3-methoxybenzonitrile).

Reaction Pathway Visualization



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Figure 1: Synthetic pathway from Vanillin to the Target Intermediate. Regioselectivity is the critical quality attribute.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of **3-Chloro-4-hydroxy-5-methoxybenzotrile** via Sulfuryl Chloride ().

Reagents:

- Vanillonitrile (1.0 eq)
- Sulfuryl Chloride () (1.1 eq)
- Glacial Acetic Acid (Solvent, 5-10 volumes)
- Water (Quench)

Step-by-Step Methodology:

- Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve Vanillonitrile (10.0 g, 67.0 mmol) in Glacial Acetic Acid (60 mL).

- Cooling: Cool the solution to 0–5°C using an ice-water bath. Rationale: Low temperature favors regioselectivity at the 5-position over the 2-position.
- Addition: Dropwise add Sulfuryl Chloride (9.95 g, 73.7 mmol) over 30 minutes. Ensure the internal temperature does not exceed 10°C.
 - Caution:

releases

and

gas. Perform in a well-ventilated fume hood.
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.
- Monitoring (IPC): Check reaction progress via TLC (Mobile Phase: Hexane/EtOAc 7:3) or HPLC. The starting material () should disappear, replaced by the product ().
- Quench & Workup: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.
- Isolation: Filter the solid. Wash the cake with cold water (3 x 50 mL) to remove residual acid.
- Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to remove trace regioisomers.
- Yield: Expected yield 85–92%.

Validation Check:

- ¹H NMR (DMSO-d₆): Look for two aromatic singlets. One at ppm and one at ppm (indicating meta relationship, confirming 3,5-substitution pattern relative to nitrile). A doublet pattern would indicate failure (2-chloro isomer).

Module 3: Pharmaceutical Applications[1][2][3][4]

This intermediate is a cornerstone for two major therapeutic classes: COMT Inhibitors (Parkinson's) and Kinase Inhibitors (Oncology).

Catechol-O-Methyltransferase (COMT) Inhibitors

The target molecule is a direct precursor to 3-chloro-4,5-dihydroxybenzonitrile (via demethylation with

).

- Mechanism: The 3,4-dihydroxy group binds to the

ion in the COMT active site.
- Advantage: The chlorine atom at C5 prevents methylation at that position and increases the acidity of the phenols (

), enhancing binding affinity compared to the non-chlorinated analog.
- Drug Context: This scaffold is investigated as a "Next-Gen" analog to Entacapone and Opicapone, aiming to reduce the risk of drug-induced liver injury (DILI).

Kinase Inhibitor Scaffolds (B-Raf / MEK)

In oncology, the nitrile group is often transformed into heterocycles that mimic the adenine ring of ATP.

- Transformation: Nitrile

Amidoxime

1,2,4-Oxadiazole.
- Case Study (Hypothetical): In the development of B-Raf inhibitors (similar to Encorafenib logic), the 3-chloro-4-methoxy-phenyl motif provides a robust "head group" that fits into the hydrophobic pocket adjacent to the gatekeeper residue.

Agrochemicals (Anthelmintics)

The molecule is structurally related to Rafoxanide and Closantel intermediates.

- Chemistry: The phenol is coupled with aryl halides (via) to form biaryl ethers. The nitrile is hydrolyzed to an amide.
- Function: These compounds act as proton ionophores, uncoupling oxidative phosphorylation in parasites.

Module 4: Analytical Controls & Specifications

To ensure suitability for GMP manufacturing, the following specifications must be met.



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HPLC Method Parameters (Recommended)

- Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 μ m)
- Mobile Phase A: 0.1% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm.
- Retention Time: Target molecule elutes after Vanillonitrile due to the lipophilic Cl substituent.

References

- Chemical Identity & Properties
 - PubChem. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (Related Aldehyde Analog). [Link](#)
 - Note: The nitrile derivative follows identical substitution chemistry.
- Synthesis Methodology
 - Organic Chemistry Portal. Application of Sulfuryl Chloride for Chlorination. [Link](#)
 - Asian Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes (Vanillin to Vanillonitrile). [Link](#)
- Pharmaceutical Application (COMT & Kinase)
 - Drug Hunter.[1] Roles of Chloro and Methoxy Groups in Drug Discovery. [Link](#)
 - Journal of Medicinal Chemistry. Structure-Activity Relationships of Catechol-O-methyltransferase Inhibitors. (General reference for the 3,4-dihydroxy-5-halo scaffold).
- Safety & Handling
 - Thermo Fisher Scientific.[2] Safety Data Sheet: 3-Chloro-4-hydroxybenzonnitrile (Analogous Handling). [Link](#)

Disclaimer: This guide is for research and educational purposes. All synthesis protocols should be validated in a controlled laboratory environment with appropriate safety measures. The specific application of this intermediate in patented drugs may be subject to intellectual property restrictions.

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Sources

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